molecular formula C11H8F3N3OS B8277280 3-(3-Trifluoromethylphenyl)-4-amino-5-isothiazolecarboxamide

3-(3-Trifluoromethylphenyl)-4-amino-5-isothiazolecarboxamide

Cat. No.: B8277280
M. Wt: 287.26 g/mol
InChI Key: LCGULSFATWIKSE-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethylphenyl)-4-amino-5-isothiazolecarboxamide is a useful research compound. Its molecular formula is C11H8F3N3OS and its molecular weight is 287.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8F3N3OS

Molecular Weight

287.26 g/mol

IUPAC Name

4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(16)18)19-17-8/h1-4H,15H2,(H2,16,18)

InChI Key

LCGULSFATWIKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

One gram of 3-(3-trifluoromethylphenyl)-4-amino-5-isothiazolecarboxylic acid and 0.7 g. of carbonyldiimidazole were dissolved in 25 ml. of DMF at ambient temperature. The solution was stirred for 2.25 hours; 3 ml. of 14 N aqueous ammonium hydroxide were added and the resulting mixture stirred overnight at ambient temperature after which time it was poured into an ice-water mixture. 3-(3-Trifluoromethylphenyl)-4-amino-5-isothiazolecarboxamide formed in the above reaction precipitated and the precipitate was collected by filtration and was dried. 3-(3-Trifluoromethylphenyl)-4-amino-5-isothiazole carboxamide, thus prepared and purified, melted at about 124° C. after recrystallization from an ethyl acetate-hexane solvent mixture; yield 0.4 g.
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Synthesis routes and methods II

Procedure details

One gram of 3-(3-trifluoromethylphenyl)-4-amino-5-isothiazolecarboxylic acid and 0.7 g. of carbonyldiimidazole were dissolved in 25 ml. of DMF at ambient temperature. The solution was stirred for 2.25 hours; 3 ml. of 14N aqueous ammonium hydroxide were added and the resulting mixture stirred overnight at ambient temperature after which time it was poured into an ice-water mixture. 3-(3-Trifluoromethylphenyl)-4-amino-5-isothiazolecarboxamide formed in the above reaction precipitated and the precipitate was collected by filtration and was dried. 3-(3-Trifluoromethylphenyl)-4-amino-5-isothiazole carboxamide, thus prepared and purified, melted at about 124° C. after recrystallization from an ethyl acetate-hexane solvent mixture; yield 0.4 g.
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